N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a pyrazole ring with cyclopentyl and cyclopropyl groups, linked to a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated reagents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrazole core and have been studied for their biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide stands out due to its unique combination of cyclopentyl and cyclopropyl groups attached to the pyrazole ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(16-6-3-9-22-16)18-11-13-10-15(12-7-8-12)20(19-13)14-4-1-2-5-14/h3,6,9-10,12,14H,1-2,4-5,7-8,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFOHHZZIHEDBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.